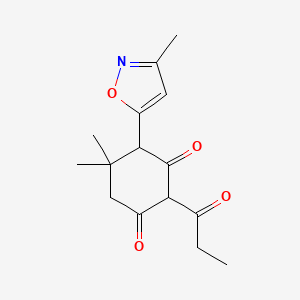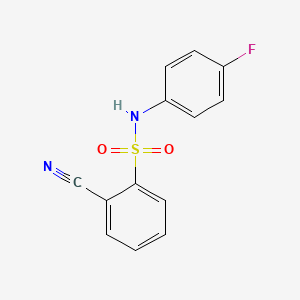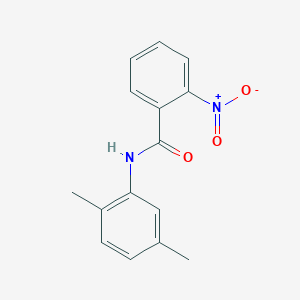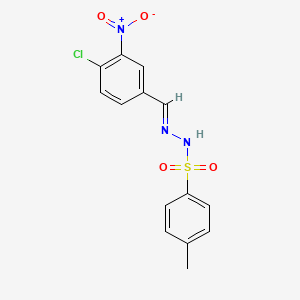
4-(2,3-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinoline derivative, characterized by its complex structure incorporating dimethoxyphenyl and isopropoxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound does not have extensive literature coverage, related quinoline compounds have been synthesized and studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For example, Mizuno et al. (2006) describe the synthesis of metabolites of a related quinoline compound through efficient routes, involving the use of protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis of the compound could involve strategic functional group transformations and ring-closure steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated through techniques such as X-ray crystallography. The structure is likely to feature a tetrahydroquinoline core, with dimethoxyphenyl and isopropoxyphenyl substituents influencing its three-dimensional conformation. Xiang et al. (2009) provide insights into the crystal structure of a related quinoline compound, demonstrating the importance of non-classical hydrogen bonds and π-π interactions in the crystal packing (Wang, Xiang-shan, Li, Qing, Yang, Ke, Yao, & Chang-sheng, 2009).
科学的研究の応用
Synthesis and Reactivity
- Research on heterocyclic quinone methides, such as 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione, highlights the synthesis of dimer and Diels-Alder cycloaddition products, showcasing the reactivity of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
- Studies on the synthesis of disease-modifying antirheumatic drugs and their metabolites, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, contribute to the understanding of the pharmacological properties of these compounds (Baba et al., 1998).
Chemical Properties and Applications
- The design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives for potential anticancer applications illustrate the importance of quinolinedione scaffolds in developing new therapeutic agents. These derivatives have shown significant in vitro anticancer activity and induced apoptosis with cell cycle arrest at the G2/M phase (Chen et al., 2013).
Structural Analysis and Derivatives
- A study on the stability of alkoxy-substituted inden-2-ones and related compounds provides insights into the chemical stability and reactivity of these molecules, which is crucial for their potential applications in various fields (Bradshaw et al., 1991).
- The synthesis and structure-activity relationships of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate the potential of quinolinedione derivatives in medicinal chemistry, highlighting their cytotoxic activity against various cancer cell lines (Deady et al., 2003).
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-15(2)32-18-10-8-16(9-11-18)17-12-21-25(22(28)13-17)20(14-24(29)27-21)19-6-5-7-23(30-3)26(19)31-4/h5-11,15,17,20H,12-14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGAUVKGKDHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)




![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)
